2-(2-methylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid
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Overview
Description
Compound “2-(2-methylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactions in various scientific fields, making it a compound of interest in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(2-methylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid” involves multiple steps, starting with the reaction of 3,4-dichlorobenzyl chloride with cyanide anion to form 3,4-dichlorophenylacetonitrile. This intermediate is then reacted with sodium methoxide and ethyl acetate to produce alpha-acetoxy-3,4-dichlorobenzeneacetonitrile. The nitrile group is removed in the presence of sulfuric acid to yield 3,4-dichlorophenylacetone. Finally, oxime formation with hydroxylamine followed by reduction completes the synthesis .
Industrial Production Methods: Industrial production of compound “this compound” typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Types of Reactions:
Oxidation: Compound “this compound” can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, facilitated by catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium on carbon in the presence of hydrogen gas.
Major Products: The major products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Compound “2-(2-methylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “2-(2-methylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid” involves its interaction with specific molecular targets. It acts as a highly potent and selective serotonin releasing agent, binding to the serotonin transporter with high affinity. Additionally, it functions as a selective serotonergic neurotoxin and a monoamine oxidase inhibitor .
Comparison with Similar Compounds
- 3,4-Methylenedioxyamphetamine
- Para-chloroamphetamine
- Paramethoxyamphetamine
Comparison: Compound “2-(2-methylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid” is unique in its high potency and selectivity as a serotonin releasing agent. Compared to similar compounds, it has a slightly lower potency as a serotonergic neurotoxin but exhibits a broader range of pharmacological actions .
By understanding the detailed properties and applications of compound “this compound,” researchers can better utilize its potential in various scientific and industrial fields
Properties
IUPAC Name |
2-(2-methylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-13-7-8-4(3-6(11)12)2-5(10)9-7/h2H,3H2,1H3,(H,11,12)(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPCLVHJKMLUMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C=C(N1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C=C(N1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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